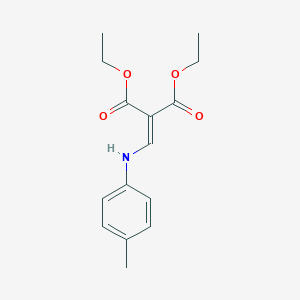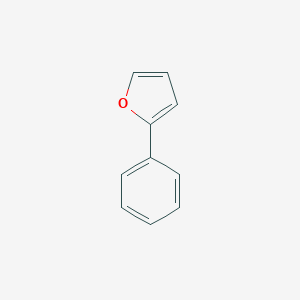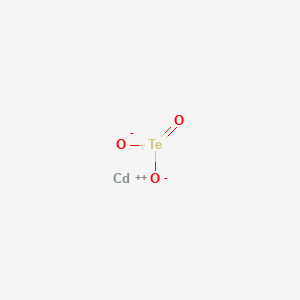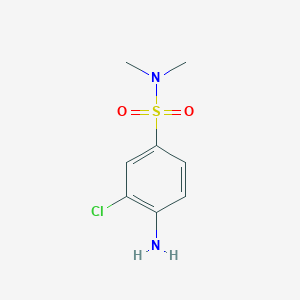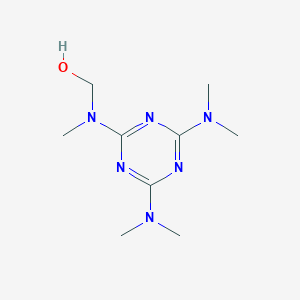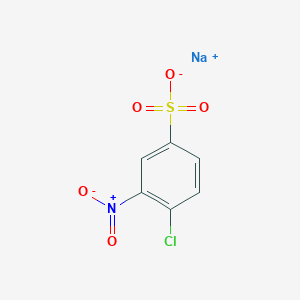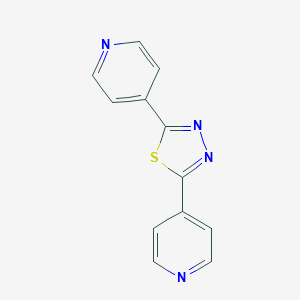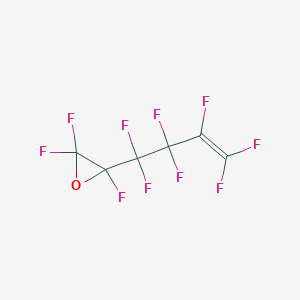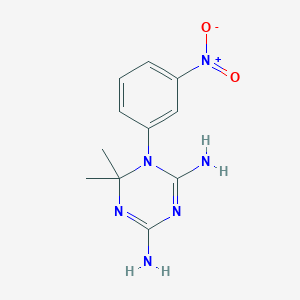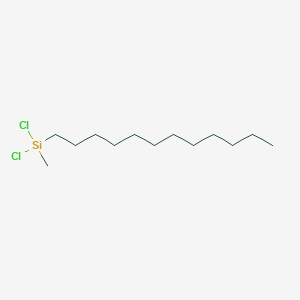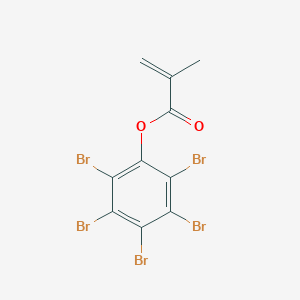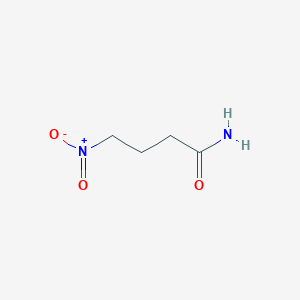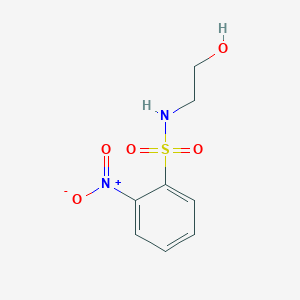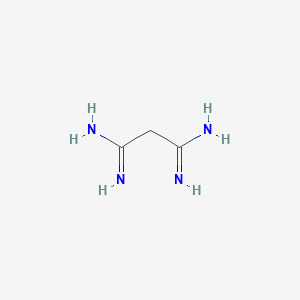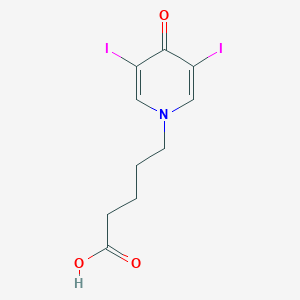
1-Pyridinevaleric acid, 1,4-dihydro-3,5-diiodo-4-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pyridinevaleric acid, 1,4-dihydro-3,5-diiodo-4-oxo- is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a derivative of pyridine and valeric acid and has been studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-Pyridinevaleric acid, 1,4-dihydro-3,5-diiodo-4-oxo- is not fully understood. However, it has been suggested that it may inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. It may also inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-Pyridinevaleric acid, 1,4-dihydro-3,5-diiodo-4-oxo- can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been found to inhibit the growth of various bacteria and fungi by disrupting their cell membranes. In addition, it has been shown to exhibit antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Pyridinevaleric acid, 1,4-dihydro-3,5-diiodo-4-oxo- in lab experiments is its potential as an antitumor agent. It has also been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. However, its mechanism of action is not fully understood, and further studies are needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on 1-Pyridinevaleric acid, 1,4-dihydro-3,5-diiodo-4-oxo-. One area of research could focus on its potential as an antitumor agent and its mechanism of action. Another area of research could focus on its potential as an antibacterial and antifungal agent and its safety and efficacy. Additionally, further studies could be conducted to determine its potential for use in other areas of medicine, such as inflammation and oxidative stress.
Méthodes De Synthèse
The synthesis of 1-Pyridinevaleric acid, 1,4-dihydro-3,5-diiodo-4-oxo- can be achieved through the reaction of pyridine-4-carboxylic acid with 1,4-dihydro-3,5-diiodo-4-oxo-2-pyridinecarboxylic acid. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled conditions.
Applications De Recherche Scientifique
1-Pyridinevaleric acid, 1,4-dihydro-3,5-diiodo-4-oxo- has been studied for its potential applications in the field of medicine. It has been found to exhibit antitumor activity against various cancer cell lines. It has also been studied for its potential use as an antifungal and antibacterial agent.
Propriétés
Numéro CAS |
16344-98-2 |
|---|---|
Nom du produit |
1-Pyridinevaleric acid, 1,4-dihydro-3,5-diiodo-4-oxo- |
Formule moléculaire |
C10H11I2NO3 |
Poids moléculaire |
447.01 g/mol |
Nom IUPAC |
5-(3,5-diiodo-4-oxopyridin-1-yl)pentanoic acid |
InChI |
InChI=1S/C10H11I2NO3/c11-7-5-13(6-8(12)10(7)16)4-2-1-3-9(14)15/h5-6H,1-4H2,(H,14,15) |
Clé InChI |
QVAWNGWADTXLBI-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)C(=CN1CCCCC(=O)O)I)I |
SMILES canonique |
C1=C(C(=O)C(=CN1CCCCC(=O)O)I)I |
Autres numéros CAS |
16344-98-2 |
Synonymes |
3,5-Diiodo-4-oxo-1(4H)-pyridinevaleric acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



